molecular formula C20H19N3O2 B12888995 N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide

Cat. No.: B12888995
M. Wt: 333.4 g/mol
InChI Key: BSMYCTFVRKTKFI-GXDHUFHOSA-N
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Description

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is a complex organic compound that features a quinoline moiety, a hydroxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines .

Scientific Research Applications

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Benzamide: Shares the benzamide moiety but lacks the quinoline group.

    Hydroxyquinoline: Contains the hydroxy and quinoline groups but lacks the benzamide structure.

Uniqueness

N-Hydroxy-4-(2-methyl-3-(quinolin-3-ylamino)prop-1-en-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-hydroxy-4-[(E)-2-methyl-3-(quinolin-3-ylamino)prop-1-enyl]benzamide

InChI

InChI=1S/C20H19N3O2/c1-14(10-15-6-8-16(9-7-15)20(24)23-25)12-21-18-11-17-4-2-3-5-19(17)22-13-18/h2-11,13,21,25H,12H2,1H3,(H,23,24)/b14-10+

InChI Key

BSMYCTFVRKTKFI-GXDHUFHOSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)NO)/CNC2=CC3=CC=CC=C3N=C2

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)NO)CNC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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